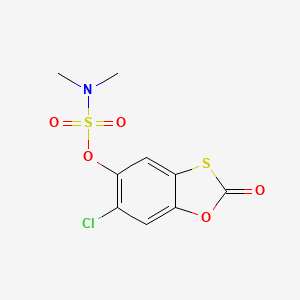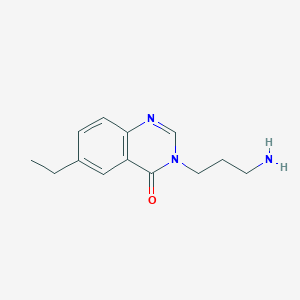![molecular formula C18H20N2O B6124895 9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6124895.png)
9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Studies have shown that 9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its antioxidant and anti-inflammatory properties, which can be useful in studying the effects of oxidative stress and inflammation on biological systems. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline could focus on further elucidating its mechanism of action and identifying its molecular targets. Studies could also investigate the potential of this compound as a therapeutic agent for various diseases and explore its effects on different biological systems. Additionally, research could focus on developing more efficient synthesis methods for this compound and improving its solubility in water.
Métodos De Síntesis
9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has been synthesized using various methods, including the Hantzsch reaction, microwave-assisted synthesis, and one-pot synthesis. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and an ammonium salt in the presence of a catalyst. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction rate. One-pot synthesis involves the simultaneous reaction of multiple reagents to form the desired compound.
Aplicaciones Científicas De Investigación
9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline has been studied for its potential applications in scientific research. This compound has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
9-methyl-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-4-5-16-15(11-12)18-14(3-2-10-21-18)17(20-16)13-6-8-19-9-7-13/h4-9,11,14,17-18,20H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAMCEYETKLXFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C3C2OCCC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-5-pyridin-4-yl-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6124813.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(3-hydroxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6124821.png)
![2-[(4-ethoxyphenyl)amino]-N'-(2-hydroxy-5-nitrobenzylidene)acetohydrazide](/img/structure/B6124828.png)
![ethyl [3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetate](/img/structure/B6124829.png)
![4-methoxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6124843.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B6124853.png)
![5-(4-chlorophenyl)-7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B6124859.png)

![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)


![2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6124908.png)
![3-{1-(2-chlorophenyl)-3-[4-(methoxymethyl)-1-piperidinyl]-3-oxopropyl}phenol](/img/structure/B6124921.png)